6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-6-10-8(12(16)17)5-9(7-3-4-7)13-11(10)15(2)14-6/h5,7H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQFFGPSZPLCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151053 | |
| Record name | 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-63-5 | |
| Record name | 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism
Reactants :
- 5-Amino-3-methyl-1-phenylpyrazole.
- Aromatic aldehydes.
- Ethyl pyruvate.
Catalyst : Pyridine-2-carboxylic acid (P2CA) under microwave irradiation.
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate undergoes saponification:
- Reagents : NaOH or KOH in aqueous THF/ethanol.
- Conditions : Reflux (60–80°C).
- Yield : >90% (estimated based on analogous reactions).
This approach is scalable and environmentally friendly, leveraging microwave-assisted synthesis.
Hydrolysis of Methyl Ester Precursor
The methyl ester (CAS 938006-47-4) serves as a precursor for the carboxylic acid. BOC Sciences and PubChem detail its hydrolysis:
| Parameter | Details | Source |
|---|---|---|
| Reagents | NaOH (2M), H₂O/THF (1:1) | BOC Sciences |
| Conditions | Reflux (6–8 hours) | |
| Yield | 95–99% (based on supplier data) |
This method is straightforward and widely used in industrial synthesis.
Comparison of Preparation Methods
| Method | Advantages | Limitations | Yield | Catalyst |
|---|---|---|---|---|
| Grignard Oxidation | High regioselectivity | Low-temperature handling required | High | None |
| Doebner Reaction | Green chemistry, scalability | Multi-step purification | 84–98% | P2CA |
| Nano-MOF Catalysis | Solvent-free, reusable catalyst | Limited substrate scope | High | Fe₃O₄@MIL-101(Cr) |
| Ester Hydrolysis | Simple, high yield | Requires methyl ester precursor | 95–99% | None |
Critical Analysis and Recommendations
Regioselectivity and Functionalization
The Grignard method (CN115872995B) ensures precise acylation at the 4-position due to steric and electronic directing effects of the pyrazolopyridine core. This contrasts with traditional cyclization methods, which may lead to positional isomers.
Sustainability
The P2CA-catalyzed Doebner reaction (PMC) minimizes waste and energy use, aligning with green chemistry principles. However, its scalability for industrial production requires further validation.
Catalyst Reusability
The Fe₃O₄@MIL-101(Cr) catalyst (Nature) offers reusability but may face challenges in cost and mass production.
Chemical Reactions Analysis
6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential interactions with various biological targets . In medicine, it is explored for its potential therapeutic effects, although it is not yet approved for clinical use . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways . It may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₁₂H₁₃N₃O₂
- Molecular Weight : 231.26 g/mol
- CAS Registry Number : 886503-63-5
- Key Features :
- Pyrazolo[3,4-b]pyridine core with a cyclopropyl group at position 6.
- Methyl substituents at positions 1 and 2.
- Carboxylic acid functional group at position 4, critical for hydrogen bonding and solubility.
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
Substituent Variations at Position 3 or 6
Functional Group Modifications
Key Structural and Functional Insights
Position 1 Modifications :
- Alkyl chains (e.g., butyl) increase lipophilicity but may reduce solubility.
- Aromatic substituents (e.g., 4-fluorophenyl) enhance target binding via π-π interactions but add molecular weight .
Cyclopropyl vs. Bulky Groups :
- Cyclopropyl at C6 balances ring strain and metabolic stability.
- Larger substituents (e.g., difluoromethoxyphenyl) improve receptor selectivity but may hinder bioavailability .
Carboxylic Acid vs. Ester Derivatives :
- The free carboxylic acid (target compound) offers hydrogen-bonding capacity, critical for target engagement.
- Esterified analogs (e.g., methyl ester) improve membrane permeability but require metabolic activation .
Halogen Effects :
- Chlorine or fluorine atoms at C5/C6 enhance electronic effects and intermolecular interactions (e.g., halogen bonding) .
Biological Activity
6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is with a molecular weight of approximately 218.26 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure, which contributes to its biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including the compound . Research indicates that derivatives of this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, specific analogs demonstrated significant cytotoxicity against various human and murine cancer cell lines with IC50 values ranging from 0.75 to 4.15 µM without affecting normal cell proliferation .
Table 1: Cytotoxic Activity of Pyrazolo[3,4-b]pyridines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 2.5 |
| Compound B | HeLa (cervical cancer) | 1.8 |
| Compound C | A549 (lung cancer) | 3.0 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects . Studies utilizing COX enzyme assays revealed that certain pyrazolo derivatives effectively inhibited COX-2 activity, which is crucial in the inflammatory response. The IC50 values for some derivatives were reported at around 0.04 µM, comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Inhibition of COX Enzymes by Pyrazolo Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Derivative X | 0.05 | 0.04 |
| Derivative Y | 0.06 | 0.03 |
| Derivative Z | 0.07 | 0.04 |
The biological activity of 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound acts as a potent inhibitor of several kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives:
- Substituents at Position 6 : Modifications at this position have been shown to enhance anticancer activity.
- Dimethyl Substituents : The presence of dimethyl groups at positions 1 and 3 increases lipophilicity and may improve cellular uptake.
Case Studies
In one notable study, a series of pyrazolo derivatives were synthesized and tested for their anticancer properties in vivo using a breast cancer mouse model. The most promising compounds not only inhibited tumor growth but also exhibited minimal systemic toxicity, indicating their potential as therapeutic agents .
Q & A
Basic: What are the common synthetic routes for preparing 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves cyclization of aminopyrazole precursors with cyclopropane-containing carbonyl derivatives. Key steps include:
- Cyclopropane Ring Formation : Using cyclopropyl ketones or esters in the presence of iodine or copper catalysts to stabilize transition states during ring closure .
- Solvent Systems : Ethanol or acetic acid is preferred for cyclization due to their polarity and ability to dissolve both aromatic and aliphatic intermediates .
- Ester Hydrolysis : Final conversion of ester intermediates (e.g., methyl or ethyl esters) to carboxylic acids via alkaline hydrolysis (NaOH in MeOH/H₂O), followed by acidification to pH 4 with HCl .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) and confirms regioselectivity of pyrazole-pyridine fusion .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₁₅N₃O₂ = 281.31 g/mol) and detects fragmentation patterns .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>98%) and monitors degradation products under stress conditions .
Advanced: How can researchers resolve contradictions in reported spectral data for pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
Contradictions often arise from tautomerism or solvent-dependent conformational changes. Strategies include:
- Variable Temperature NMR : To observe dynamic equilibria between tautomeric forms (e.g., pyrazole vs. pyridine ring protonation states) .
- X-ray Crystallography : Resolves ambiguities in bond lengths/angles (e.g., cyclopropyl C-C bonds at ~1.5 Å) and confirms fused bicyclic geometry .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data to validate assignments .
Advanced: What strategies optimize the solubility of this compound for in vitro pharmacological assays?
Methodological Answer:
- Salt Formation : Reacting the carboxylic acid with sodium bicarbonate to form water-soluble sodium salts .
- Prodrug Design : Synthesizing ester prodrugs (e.g., ethyl or methyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in biological systems .
- Co-solvent Systems : Using DMSO-PBS mixtures (≤10% DMSO) to maintain compound stability while achieving adequate solubility for cell-based assays .
Advanced: How do substituent variations (e.g., cyclopropyl vs. aryl groups) impact kinase inhibition potency?
Methodological Answer:
A comparative study of analogues reveals:
| Substituent | Biological Activity (IC₅₀) | Key Interactions |
|---|---|---|
| Cyclopropyl | 0.8 µM (Kinase X) | Hydrophobic pocket occupancy |
| 4-Fluorophenyl | 1.5 µM (Kinase X) | π-π stacking with Phe residue |
| 4-Methoxyphenyl | 2.3 µM (Kinase X) | Reduced activity due to steric hindrance |
- Structural Basis : Cyclopropyl’s small size and high lipophilicity enhance binding to conserved hydrophobic regions in kinase ATP pockets .
- Activity Cliffs : Replacements larger than cyclopropyl (e.g., butyl groups) reduce potency by ~10-fold, highlighting steric limitations .
Advanced: What experimental controls are essential when analyzing its metabolic stability in hepatic microsomes?
Methodological Answer:
- Positive Controls : Use verapamil or propranolol to validate CYP450 enzyme activity .
- Negative Controls : Incubations without NADPH cofactor to distinguish enzymatic vs. non-enzymatic degradation .
- Internal Standards : Stable isotopically labeled analogs (e.g., ¹³C₆-compound) to normalize LC-MS/MS quantification .
Advanced: How can researchers address discrepancies in reported synthetic yields for pyrazolo[3,4-b]pyridine intermediates?
Methodological Answer:
Discrepancies often stem from:
- Catalyst Purity : Copper(I) iodide vs. copper(II) acetate alters cyclopropane formation efficiency (yield range: 45–72%) .
- Oxygen Sensitivity : Anaerobic conditions (N₂ atmosphere) improve yields by preventing oxidation of sensitive intermediates .
- Workup Protocols : Differences in extraction pH (e.g., pH 4 vs. pH 6) impact recovery of carboxylic acid vs. ester forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
